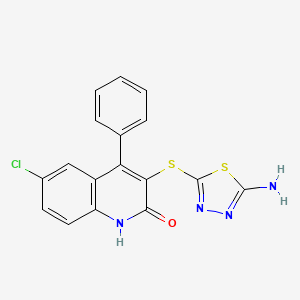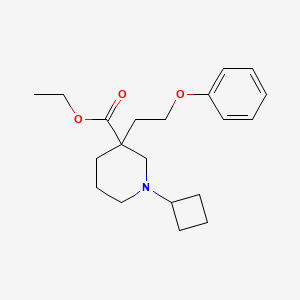![molecular formula C22H29N5O B5990274 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol](/img/structure/B5990274.png)
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is a complex organic compound that features multiple functional groups, including an indole, piperidine, triazole, and cyclopentanol. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring. The triazole ring is then introduced through a cycloaddition reaction, and finally, the cyclopentanol moiety is added.
Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Piperidine Formation: The piperidine ring can be formed via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.
Triazole Formation: The triazole ring is typically introduced using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst.
Cyclopentanol Addition: The final step involves the addition of the cyclopentanol group, which can be achieved through various methods such as Grignard reactions or reduction of cyclopentanone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and triazole rings may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-indol-3-ylmethyl)piperidine: Lacks the triazole and cyclopentanol groups.
1-(1H-indol-3-ylmethyl)-1-methylpiperidinium iodide: Contains a methylpiperidinium group instead of the triazole and cyclopentanol groups.
1-(1H-indol-3-yl)-2-(1,2,3-triazol-4-yl)ethanol: Contains an ethanol group instead of the cyclopentanol group.
Uniqueness
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties
Eigenschaften
IUPAC Name |
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(9-3-4-10-22)21-16-27(25-24-21)14-17-6-5-11-26(13-17)15-18-12-23-20-8-2-1-7-19(18)20/h1-2,7-8,12,16-17,23,28H,3-6,9-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNQVUWKTISKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN(N=N2)CC3CCCN(C3)CC4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]acetamide](/img/structure/B5990197.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5990218.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5990228.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5990236.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B5990241.png)
![2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5990250.png)
![2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B5990251.png)
![N-benzyl-1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B5990265.png)

![2-[1-isopropyl-4-(1-naphthylmethyl)-2-piperazinyl]ethanol](/img/structure/B5990276.png)

![N-{4-[({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)methyl]phenyl}acetamide](/img/structure/B5990285.png)
![4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperidin-4-ol](/img/structure/B5990286.png)
